molecular formula C20H19N3O3 B11325603 N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B11325603
M. Wt: 349.4 g/mol
InChI Key: FTWYQZVOCOQUOW-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to an oxadiazole ring and a prop-2-en-1-yloxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzamide core is then introduced via amide bond formation, often using coupling reagents like EDCI or DCC. The final step involves the attachment of the prop-2-en-1-yloxy group through etherification reactions, which may require the use of bases like potassium carbonate in an aprotic solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the implementation of green chemistry principles to reduce waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to downstream effects on cellular processes, such as apoptosis or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and oxadiazole-containing molecules. Examples include:

Uniqueness

What sets N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C20H19N3O3/c1-4-11-25-17-9-7-15(8-10-17)20(24)21-19-18(22-26-23-19)16-6-5-13(2)14(3)12-16/h4-10,12H,1,11H2,2-3H3,(H,21,23,24)

InChI Key

FTWYQZVOCOQUOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC=C)C

Origin of Product

United States

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